2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound belonging to the triazolopyridazine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the triazolopyridazine core. One common synthetic route includes the reaction of 4-bromophenyl hydrazine with a suitable pyridazine derivative under acidic conditions to form the triazolopyridazine ring. Subsequent thiolation and alkylation steps introduce the thioether and pyrrolidinyl groups, respectively.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The pyridazine ring can be reduced under specific conditions.
Substitution: : The bromine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced pyridazine derivatives.
Substitution: : Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone has shown potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its antitumor activity has been demonstrated in various in vitro and in vivo studies.
Medicine
In the medical field, this compound is being explored for its therapeutic potential. Its ability to inhibit tumor growth and downregulate c-Myc makes it a promising candidate for cancer treatment.
Industry
In industry, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable tool for creating innovative products.
Mechanism of Action
The compound exerts its effects through the inhibition of c-Met and Pim-1 kinases. By binding to these molecular targets, it disrupts signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-{[6-(4-Bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone stands out due to its dual inhibitory activity and its potential for broader applications in cancer therapy.
Properties
IUPAC Name |
2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5OS/c18-13-5-3-12(4-6-13)14-7-8-15-19-20-17(23(15)21-14)25-11-16(24)22-9-1-2-10-22/h3-8H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTSENQQEGHOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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